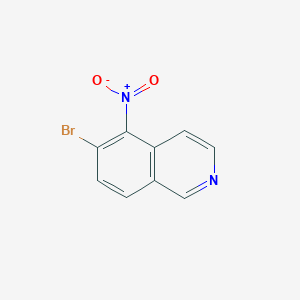

6-Bromo-5-nitroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTVYJVDXKFNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652983 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850197-72-7 | |

| Record name | 6-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Intermediate

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] this compound (CAS No: 850197-72-7) is a strategically functionalized derivative of this scaffold. The presence of a bromine atom and a nitro group on the isoquinoline ring system imparts a unique and highly valuable reactivity profile. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group not only influences the molecule's electronic properties but also activates the ring for nucleophilic substitution and provides a gateway to the crucial amino functionality via reduction.

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block for the construction of complex molecular architectures and the discovery of novel therapeutic agents.

PART 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical data is presented below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 850197-72-7 | [3][4][5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [6][7] |

| Molecular Weight | 253.05 g/mol | [7] |

| Appearance | Yellow to orange solid | [8] |

| Boiling Point | 356.1°C at 760 mmHg | [3][7] |

| Density | 1.747 g/cm³ | [3][7] |

| Flash Point | 169.2°C | [3][7] |

| pKa (Predicted) | 2.99 ± 0.21 | [8] |

| Storage | Sealed in dry, Room Temperature | [8] |

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and the well-documented spectra of related isoquinoline derivatives.[2][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (positions 1, 3, and 4) and the benzene ring (positions 7 and 8) will appear as doublets and triplets, with chemical shifts influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group. Protons closer to the nitro and bromo substituents will be shifted downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The carbons directly attached to the bromine (C-6) and the nitro group (C-5) will be significantly affected, with their chemical shifts providing key structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong, characteristic absorption bands for the nitro group (NO₂), typically appearing around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. The exact mass is 251.953 g/mol .[3][7]

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its accessible preparation and the versatile reactivity of its functional groups.

Proposed Synthesis: Electrophilic Nitration

A robust and high-yield synthesis for this class of compounds typically involves the direct electrophilic nitration of the corresponding bromo-substituted precursor. While a specific protocol for this compound is not detailed in the literature, a highly analogous and reliable method for the synthesis of 6-bromo-5-nitroquinoline provides a validated blueprint.[10][11] The underlying principle is the activation of the quinoline/isoquinoline ring towards nitration by a superacid medium (concentrated sulfuric acid), with regioselectivity governed by the directing effects of the existing bromine substituent.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitration (Adapted)

Disclaimer: This protocol is adapted from the synthesis of 6-bromo-5-nitroquinoline and should be optimized for 6-bromoisoquinoline under strict laboratory safety protocols.[10][11]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline in concentrated sulfuric acid (H₂SO₄). Cool the solution to -5 °C using a salt-ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid (HNO₃). Cool this mixture to -5 °C.

-

Nitration Reaction: While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise over one hour. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration or the formation of undesired isomers. The temperature should not exceed 0 °C.[11]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the product.

-

Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., Na₂CO₃ solution) until basic. Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂).[11]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Core Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity, which allows for selective modifications at multiple sites.

Caption: Key reactivity pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The C-6 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C-5. This allows for the efficient displacement of the bromine atom by a wide range of nucleophiles, such as primary and secondary amines (e.g., morpholine, piperazine), alkoxides, and thiolates.[10][11] This pathway is fundamental for introducing diverse side chains.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. The resulting 6-bromo-5-aminoisoquinoline is an invaluable intermediate, as the amino group can be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions.[9]

-

Transition-Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[1] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the C-6 position, dramatically increasing molecular complexity.

-

Reactions at the Isoquinoline Nitrogen: The lone pair of electrons on the heterocyclic nitrogen atom allows for N-alkylation to form isoquinolinium salts or N-oxidation using reagents like m-CPBA to form the corresponding N-oxide.[11] These modifications can significantly alter the compound's solubility and biological properties.

PART 3: Applications in Drug Discovery and Materials Science

The isoquinoline nucleus is a cornerstone of pharmacologically active compounds.[2] this compound serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. By leveraging the reactivity of this compound, medicinal chemists can synthesize derivatives that target specific signaling pathways implicated in diseases like cancer. For instance, derivatives of the related 6-bromoquinoline have been investigated as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.[12]

-

Precursor to Bioactive Amines: The facile conversion of the nitro group to an amine provides access to a class of compounds with a broad spectrum of biological activities, including potential antibacterial, antifungal, and anti-inflammatory agents.[9][13]

-

Building Block for Advanced Materials: The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes it an attractive building block for organic electronics, dyes, and sensors.

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side shields, impervious gloves, and a lab coat.[6][14]

-

Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and respiratory tract.[6][15] In case of contact, rinse the affected area immediately with plenty of water.[15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[6][14]

-

Hazards: This compound is expected to cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[6][16]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties and predictable, multi-faceted reactivity make it an exceptionally powerful tool for researchers. The ability to perform selective, high-yield transformations at the bromine and nitro positions allows for the systematic and efficient construction of novel and complex molecules. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and strategic route to new functional materials and potentially life-saving therapeutics.

References

- PubChem. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563. [Link]

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Alchem Pharmtech. CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE. [Link]

- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

- Thieme. Product Class 5: Isoquinolines. [Link]

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

- MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. biomall.in [biomall.in]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chemscene.com [chemscene.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Compound Identification and Core Properties

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block in modern medicinal chemistry. As a key intermediate, its strategic importance lies in the versatile reactivity endowed by its unique substitution pattern on the isoquinoline scaffold. We will delve into its synthesis, characterization, reactivity, and applications, providing field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

This compound is a halogenated nitroaromatic compound built on the isoquinoline core. The isoquinoline nucleus is a fundamental structural motif found in numerous alkaloids and pharmacologically active molecules.[1] The specific placement of a bromine atom at the C-6 position and an electron-withdrawing nitro group at C-5 dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 850197-72-7 | [2][3][4][5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |

| Molecular Weight | 253.05 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C2=C1C=NC=C2)[O-])Br | [2] |

| Appearance | Yellow to orange solid | [6] |

| Boiling Point | 356.1 °C at 760 mmHg | [2][3] |

| Density | 1.747 g/cm³ | [2][3] |

| Flash Point | 169.2 °C | [2][3] |

| pKa (Predicted) | 2.99 ± 0.21 | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis of this compound: A Protocol Grounded in First Principles

The synthesis of this compound is most effectively achieved via the electrophilic nitration of a 6-bromoisoquinoline precursor. This strategy is well-documented for the analogous quinoline system and relies on the powerful nitrating potential of a mixed acid system.[7][8] The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic attack. The presence of the deactivating bromine atom will influence the regioselectivity of the incoming nitro group.

Causality in Experimental Design

The choice of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (-5 to 0 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[7][8] The regioselectivity favoring the C-5 position is governed by the directing effects of the fused benzene ring and the bromine substituent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of bromoquinolines and represents a validated approach.[7][8]

Reagents and Equipment:

-

6-Bromoisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Salt-ice bath

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material).

-

Cooling: Place the flask in a salt-ice bath and cool the solution to -5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq relative to the nitric acid volume). Cool this mixture to -5 °C in a salt-ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline solution over approximately one hour. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to afford the desired compound as a yellow solid.

Synthesis Workflow Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Role in Drug Discovery and Development

Heterocyclic scaffolds are the bedrock of modern pharmacology. The isoquinoline core is present in drugs with a vast range of activities. [1]Furthermore, the strategic introduction of halogens, like bromine, is a well-established tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. [9] this compound serves as an ideal starting point for generating libraries of novel compounds. By leveraging the SNAr reaction, researchers can rapidly synthesize a diverse set of analogues for screening against various biological targets. The nitro group can subsequently be reduced to an amine, providing another functional handle for further chemical modification (e.g., acylation, alkylation), thus expanding the accessible chemical space from a single, versatile intermediate.

Conceptual Drug Discovery Workflow

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

This compound (CAS 850197-72-7) is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and predictable reactivity, dominated by the SNAr pathway, provide researchers with a reliable and versatile platform for the design and synthesis of novel molecular entities. Understanding the principles behind its synthesis and application is key to unlocking its full potential in the quest for next-generation therapeutics.

References

- Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

- ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

- PubChem. 6-Bromo-5-nitroquinoline. [Link]

- Science of Synthesis. Product Class 5: Isoquinolines. [Link]

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. [Link]

- National Institutes of Health (NIH).

- ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

- PubChem. 5-Nitroisoquinoline. [Link]

- National Institutes of Health (NIH). Principles of early drug discovery. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. biomall.in [biomall.in]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-5-nitroisoquinoline molecular weight

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline: Synthesis, Characterization, and Application

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged core is a critical endeavor in the pursuit of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, a highly functionalized and valuable intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a detailed synthesis protocol, methods for its structural characterization, and its reactivity, particularly its utility as a precursor for more complex molecular architectures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical insight.

Core Molecular Profile

This compound (CAS Number: 850197-72-7) is a halogenated nitroaromatic heterocyclic compound. The presence of both a bromine atom and a nitro group on the isoquinoline framework makes it a particularly interesting and useful building block in organic synthesis. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the electron density of the aromatic system, activating the adjacent C6 position for nucleophilic substitution.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 253.05 g/mol | [2] |

| Appearance | Yellow to orange solid (Predicted) | [2] |

| Boiling Point | 356.1 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.747 g/cm³ (Predicted) | [1][2] |

| Flash Point | 169.2 °C (Predicted) | [1] |

| Exact Mass | 251.95300 Da | [1] |

| pKa | 2.99 ± 0.21 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 6-bromoisoquinoline. This reaction leverages a potent nitrating agent to introduce a nitro group onto the electron-rich isoquinoline ring system.

Mechanistic Principle: Electrophilic Aromatic Nitration

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric and nitric acids. The isoquinoline nitrogen is first protonated in the strong acid, and the nitronium ion then attacks the benzene ring portion of the molecule, which is the more activated ring for electrophilic substitution. The directing effects of the bromine at C6 favor the introduction of the nitro group at the adjacent C5 position.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a reliable method for the laboratory-scale preparation of this compound.[3]

Materials:

-

6-Bromoisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

22% Aqueous Ammonia (NH₃)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline (10 mmol, 2.08 g) in a 1:1 mixture of concentrated H₂SO₄ and HNO₃ (10 mL).

-

Nitration Reaction: Stir the resulting solution at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxides may be evolved.

-

Adjust the pH of the resulting solution to approximately 9 by the slow, portion-wise addition of 22% aqueous ammonia. Constant cooling and stirring are essential during this exothermic neutralization step.

-

A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

-

-

Drying: Dry the washed product under vacuum to yield crude this compound. The reported yield for the crude product is approximately 93%.[3] This material can be used in subsequent steps without further purification.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization

Unambiguous confirmation of the molecular structure is paramount. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the substitution pattern.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

-

The protons on the pyridine ring (H1, H3) will appear as doublets.

-

The protons on the benzene ring (H4, H7, H8) will exhibit more complex splitting patterns (doublets or doublet of doublets) due to their respective couplings. The presence of the electron-withdrawing nitro group is expected to shift the adjacent H4 proton significantly downfield.

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.

-

Carbons bearing a hydrogen atom will generally show more intense signals than the quaternary carbons (C5, C6, C4a, C8a).

-

The carbon attached to the bromine (C6) and the carbon attached to the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be measured, which should correspond to the calculated exact mass of 251.9530 Da.

-

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of almost equal intensity.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its engineered reactivity, making it a valuable intermediate for building more complex molecules.[4]

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at C5 significantly lowers the electron density of the aromatic ring, particularly at the ortho (C6) and para (C8) positions. This electronic deficit makes the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group, allowing for its displacement.

Application as a Synthetic Intermediate

This compound has been utilized as a starting material in the synthesis of more complex heterocyclic systems. For example, it has been used in reactions with various alkylamines to synthesize ortho-nitroalkylaminoquinolines. These products can then undergo base-catalyzed cyclization to form imidazo[4,5-h]quinoline N-oxides, which are of interest in medicinal chemistry.[5] This demonstrates the molecule's role as a scaffold upon which additional rings and functionalities can be built.

However, it is noteworthy that the strong electron-withdrawing properties of both the nitro group and the isoquinoline nitrogen can render the system highly electron-deficient, which may impede certain types of reactions, such as [4+2] cycloadditions.[4]

SNAr Reaction Pathway

Caption: General pathway for SNAr reactions of this compound.

Safety Profile and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a robust safety profile can be constructed based on the known hazards of structurally related compounds, such as other brominated and nitrated aromatic heterocycles.

-

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Avoid formation of dust and aerosols.

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its molecular weight of 253.05 g/mol and its defined physicochemical properties provide a solid foundation for its use in the laboratory. The straightforward synthesis via electrophilic nitration makes it an accessible building block. The true value of this compound lies in the reactivity conferred by its unique substitution pattern, which activates the C6 position for nucleophilic aromatic substitution, enabling the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, this compound represents a valuable tool for accessing novel chemical matter with potential therapeutic applications.

References

- EvitaChem. (n.d.). Buy 6-Bromo-5-nitroquinoxaline (EVT-11995663).

- Aksenov, N. A., et al. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega.

- Bruckner, R. (2012). A Versatile Synthesis of Substituted Isoquinolines.

- Capot Chemical. (n.d.). 850197-72-7 | this compound.

- Google Patents. (n.d.). CN102448941A - Substituted isoquinoline derivatives.

- Benchchem. (n.d.). 7-Bromo-5-nitroisoquinoline.

- eDiss. (n.d.). Fluorescent Dyes with Large Stokes Shifts of 80−200 nm for Optical Microscopy and Nanoscopy.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- FDC Chemical. (n.d.). heteroaromatic compound.

- Guidechem. (n.d.). 4-NITRO-ISOQUINOLIN-1-OL 55404-29-0 wiki.

- Química Organica.org. (2010). Isoquinoline synthesis.

- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- PubMed. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic Letters.

- Ambeed. (n.d.). 63927-23-1 | 5-Bromo-8-nitroisoquinoline.

- Aldlab Chemicals, LLC. (n.d.). aldlab-chemicals_product.

- Alfa Chemistry. (n.d.). CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE.

- ChemicalBook. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7.

- Royal Society of Chemistry. (2025). Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy.

- ChemicalBook. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE | 850197-72-7.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7 [m.chemicalbook.com]

- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 4. Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-nitroisoquinoline: A Key Intermediate for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Functionalized isoquinoline derivatives are therefore highly sought-after intermediates in drug development. This technical guide provides an in-depth examination of the synthesis of 6-bromo-5-nitroisoquinoline, a versatile building block for creating diverse molecular architectures. The strategic positioning of the bromo and nitro groups allows for subsequent functionalization through nucleophilic aromatic substitution and reduction, respectively. This document details the most efficient and reliable synthetic pathway, provides a validated step-by-step experimental protocol, and discusses the underlying chemical principles and mechanistic details. It is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Part 1: Strategic Approach and Pathway Selection

The synthesis of substituted aromatic heterocycles requires careful strategic planning to ensure high regioselectivity and yield. For the target molecule, this compound, the primary challenge lies in the controlled introduction of the nitro group onto the pre-brominated isoquinoline core.

The most logical and efficient retrosynthetic disconnection leads to 6-bromoisoquinoline as the immediate precursor. The core transformation is an electrophilic aromatic substitution, specifically, a nitration reaction.

Chosen Pathway: Direct Nitration of 6-Bromoisoquinoline

This route is selected for its operational simplicity, high potential for regioselectivity, and scalability. The synthesis begins with the commercially available or readily synthesized 6-bromoisoquinoline and introduces the nitro group in a single, well-controlled step. The electron-withdrawing nature of the nitrogen atom in the pyridine ring of isoquinoline deactivates it towards electrophilic attack, thereby directing the substitution to the more electron-rich benzene ring. The existing bromine atom at the C-6 position further influences the position of the incoming electrophile.

While other pathways, such as those involving the Sandmeyer reaction to convert an amino group into a bromo group, are staples in aromatic chemistry, they are less direct for this specific target.[3][4][5] For instance, a route starting from 5-aminoisoquinoline would require diazotization and subsequent bromination, followed by nitration. This multi-step process is less atom-economical and introduces complexities that are avoided by the direct nitration approach.

Part 2: Mechanistic Insights of Electrophilic Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The success of the protocol hinges on understanding and controlling the reaction mechanism.

-

Generation of the Electrophile: The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

-

Electrophilic Attack: The isoquinoline ring system, while containing a deactivating pyridine ring, undergoes electrophilic substitution on the carbocyclic (benzene) ring. The nitronium ion attacks the π-electron system of the 6-bromoisoquinoline ring. The bromine atom at C-6 is a deactivating but ortho-, para- directing group. Therefore, it directs the incoming electrophile to the C-5 (ortho) or C-7 (ortho) positions. Due to steric and electronic factors, substitution at the C-5 position is favored.

-

Aromatization: Following the attack of the nitronium ion, a positively charged intermediate known as the sigma complex or arenium ion is formed. A weak base (such as HSO₄⁻ or water) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Strict temperature control is critical during this process. The nitration reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired byproducts and dinitrated species.[6]

Part 3: The Core Protocol - A Validated Step-by-Step Synthesis

This protocol is adapted from established procedures for the analogous nitration of 6-bromoquinoline and provides a reliable method for the laboratory-scale synthesis of this compound.[6][7][8]

3.1 Materials and Equipment

-

Reagents:

-

6-Bromoisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel or Pasteur pipette

-

Separatory funnel

-

Beaker (500 mL)

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

-

Standard laboratory glassware

-

3.2 Reaction Setup and Procedure

-

Preparation of the Substrate Solution: In a round-bottom flask, dissolve 6-bromoisoquinoline (e.g., 1.0 g, 4.81 mmol) in 10 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool the solution to -5 °C with continuous stirring.

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture to -5 °C in an ice-salt bath. Caution: This mixing process is highly exothermic.

-

Nitration Reaction: While vigorously stirring the 6-bromoisoquinoline solution and maintaining the temperature at or below 0 °C, add the cold nitrating mixture dropwise using a Pasteur pipette or dropping funnel over approximately one hour.[7] The reaction is exothermic, and slow addition is crucial to prevent a rise in temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice.[6] Perform this step slowly in a fume hood.

-

Extraction: Once the ice has completely melted, transfer the aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash them carefully with a 10% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.3 Purification

The crude this compound can be purified by column chromatography on silica gel, using a suitable eluent system such as a hexane-ethyl acetate gradient, to afford the pure product.

Part 4: Data and Workflow Visualization

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Bromoisoquinoline | - |

| Molar Mass | 208.05 g/mol | - |

| Product | This compound | - |

| Molar Mass | 253.05 g/mol | - |

| Appearance | Yellow Solid | [7][8] (by analogy) |

| Yield | Quantitative | [7][8] (reported for quinoline analogue) |

| Melting Point | 139-141 °C | [9] (for 5-bromo-8-nitroisoquinoline) |

Note: Yields and melting points are based on analogous compounds and may vary based on experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Part 5: Applications in Drug Development

This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C-5 significantly activates the adjacent bromine atom at C-6 towards nucleophilic aromatic substitution.[6][10] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), creating libraries of substituted isoquinolines for structure-activity relationship (SAR) studies. For example, reaction with morpholine or piperazine can yield derivatives with potential pharmacological activity.[7][8]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). The resulting 5-amino-6-bromoisoquinoline is a versatile building block itself. The amino group can be acylated, alkylated, or used as a handle for further annulation reactions to build more complex heterocyclic systems.

This dual functionality makes this compound a powerful platform for accessing novel chemical space in the pursuit of new therapeutic agents.[11][12]

References

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Selective Nitr

- Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. Benchchem.

- Isoquinoline derivatives and its medicinal activity. Unknown Source.

- Synthesis of isoquinoline derivatives.

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Unknown Source.

- Nitration of 6-Bromoquinoline Deriv

- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.

- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Sandmeyer Reaction. Organic Chemistry Portal.

Sources

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-5-nitroisoquinoline

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-5-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound. In the absence of extensive publicly available experimental spectra for this compound, this guide integrates predicted data, analysis of closely related analogs, and established spectroscopic principles to offer a robust analytical framework.

Introduction to this compound

This compound is a halogenated and nitrated derivative of the isoquinoline scaffold, a heterocyclic aromatic organic compound. The isoquinoline core is a key structural motif in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom and a nitro group significantly influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signatures. These functional groups are pivotal in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic data is therefore essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

The molecular structure of this compound is presented below. The numbering of the isoquinoline ring is crucial for the assignment of spectroscopic signals.

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₉H₅BrN₂O₂), the expected monoisotopic mass is approximately 251.9534 u.

Expected Molecular Ion and Isotopic Pattern

Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units, with roughly equal intensities (an M⁺ peak and an M+2 peak).

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity |

| [M]⁺ | ~252 | ~254 | ~1:1 |

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer will be dictated by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related groups.

-

Loss of NO₂: A prominent fragment would likely correspond to the loss of a nitro group (NO₂, 46 u), leading to a fragment ion at m/z ~206/208. [C₉H₅BrN₂O₂]⁺ → [C₉H₅BrN]⁺ + NO₂

-

Loss of NO: Subsequent or alternative fragmentation could involve the loss of nitric oxide (NO, 30 u), often preceded by rearrangement.

-

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 u), giving a fragment at m/z ~173.

-

Isoquinoline Ring Fragmentation: Further fragmentation would involve the cleavage of the isoquinoline ring system, leading to smaller charged fragments.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining the mass spectrum of a solid organic compound is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the structure.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system, the nitro group, and the C-Br bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1620 - 1580 | Aromatic C=C | Stretching |

| 1550 - 1500 | N-O (Nitro) | Asymmetric Stretching |

| 1370 - 1330 | N-O (Nitro) | Symmetric Stretching |

| 850 - 750 | Aromatic C-H | Out-of-plane Bending |

| 700 - 500 | C-Br | Stretching |

The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are particularly diagnostic for this compound. The exact positions of the aromatic C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using the following methods:

-

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR):

-

This is a simpler method that requires minimal sample preparation.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Conclusion

This technical guide provides a detailed spectroscopic framework for the analysis of this compound. By combining predicted data with established principles of NMR, MS, and IR spectroscopy, and by drawing comparisons with closely related analogs, a comprehensive understanding of its key spectral features has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds, facilitating its reliable identification and characterization in research and development settings.

References

- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98. [Link]

- Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, 2018(3), 362-374. [Link]

- Paloque, L., Verhaeghe, P., Casanova, M., Castera-Ducros, C., Dumètre, A., Mbatchi, L., ... & Vanelle, P. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. European Journal of Medicinal Chemistry, 54, 75-86. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- PubChem. (n.d.). 6-Bromo-5-nitroquinoline.

- Ökten, S., & Çakmak, O. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 39(4), 869-881. [Link]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Ökten, S., & Çakmak, O. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations.

- Ökten, S., & Çakmak, O. (2018).

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex heterocyclic compound. By synthesizing established principles of NMR with practical, field-proven insights, this guide serves as an authoritative resource for the structural characterization of substituted isoquinolines. We will explore the profound influence of the electron-withdrawing nitro group and the halogen substituent on the carbon environment of the isoquinoline core, providing a robust framework for spectral assignment and analysis.

Introduction: The Significance of this compound

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and natural products.[1] The specific functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This compound is a key synthetic intermediate, offering multiple reaction sites for further molecular elaboration. The bromo-substituent is amenable to transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to a versatile amine, which in turn can be used to introduce a wide array of functional groups.[2][3]

Given its role as a critical building block, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for characterization.[4] Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to the local electronic environment. This guide details the principles and methodologies required to acquire and interpret the ¹³C NMR spectrum of this compound, providing a blueprint for its definitive identification.

Molecular Structure and Theoretical Considerations

To interpret the ¹³C NMR spectrum, a clear understanding of the molecule's structure and the electronic effects at play is essential.

Numbering Convention

The standard IUPAC numbering for the isoquinoline ring system is used for all spectral assignments.

Caption: Structure and numbering of this compound.

Substituent Effects on ¹³C Chemical Shifts

The chemical shifts of the nine unique carbons in this compound are governed by the parent isoquinoline framework and modulated by the strong electronic perturbations of the bromo and nitro substituents.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This causes significant deshielding (a downfield shift to higher ppm values) of the carbon atoms at the ipso (C-5), ortho (C-4a, C-6), and para (C-8) positions relative to its point of attachment.[5]

-

Bromo Group (-Br): The bromo group exhibits a dual electronic effect. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M) due to its lone pairs. However, for halogens, the inductive effect typically dominates, leading to deshielding. The most pronounced effect is on the ipso carbon (C-6), which experiences a strong downfield shift. The "heavy atom effect" of bromine can also cause a slight upfield shift for the ipso carbon compared to what might be expected from electronegativity alone, but the overall position remains deshielded relative to an unsubstituted carbon.[6]

The interplay of these effects results in a unique ¹³C NMR fingerprint for the molecule. Predicting the spectrum involves starting with the known chemical shifts of isoquinoline and applying substituent chemical shift (SCS) parameters.[6]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is a self-validating system designed for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for nitroaromatic compounds due to its higher solubilizing power.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm), which is often more convenient.[7]

Spectrometer Setup and Data Acquisition

These parameters are based on a typical 400 MHz or 500 MHz spectrometer.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~200-220 ppm. This range comfortably covers the expected chemical shifts for aromatic and heteroaromatic carbons.[7]

-

Pulse Angle: A 30-45° pulse angle is used. This is a compromise that allows for a shorter relaxation delay without significantly sacrificing signal intensity, thus improving the experiment's time efficiency.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons (those with no attached protons) have much longer relaxation times. A sufficient delay is crucial to ensure they fully relax between pulses, allowing for more accurate quantitative analysis if needed.

-

Acquisition Time (AQ): 1-2 seconds.

-

Number of Scans (NS): 1024 to 4096 scans, or more. Due to the low sensitivity of the ¹³C nucleus, a large number of scans must be accumulated to achieve an adequate signal-to-noise ratio.

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Data Interpretation

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of the chemical shifts can be made based on the known values for isoquinoline and the established effects of the substituents.[8][9] Online prediction algorithms and databases can also provide reliable estimates.[10][11]

The following table summarizes the predicted ¹³C NMR chemical shifts and provides a detailed justification for each assignment.

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Justification |

| C1 | ~152.5 | Located ortho to the ring nitrogen, this carbon is significantly deshielded. |

| C3 | ~144.0 | Also ortho to the ring nitrogen, leading to a downfield chemical shift. |

| C4 | ~121.0 | Less influenced by the nitrogen and substituents, appears in the typical aromatic region. |

| C4a | ~129.5 | A quaternary carbon, shifted downfield due to its position ortho to the electron-withdrawing nitro group. |

| C5 | ~148.0 | The ipso-carbon attached to the highly electron-withdrawing nitro group. This carbon is expected to be the most deshielded quaternary carbon. |

| C6 | ~123.0 | The ipso-carbon attached to the bromine. While deshielded, the heavy atom effect may shift it slightly upfield compared to C5.[6] |

| C7 | ~133.0 | Shifted slightly downfield due to being ortho to the bromine atom. |

| C8 | ~128.0 | Located para to the nitro group, experiencing a moderate downfield shift due to the resonance effect. |

| C8a | ~135.0 | A quaternary carbon adjacent to the pyridine ring and influenced by the substituents on the benzene ring. |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and concentration. Quaternary carbons (C4a, C5, C6, C8a) will typically show lower intensity peaks compared to protonated carbons.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its unambiguous structural verification. The chemical shifts of the nine carbon atoms provide a unique fingerprint that is highly sensitive to the potent electronic effects of the bromo and nitro substituents. The nitro group at C-5 causes significant downfield shifts for carbons C-4a, C-5, and C-8, while the bromo group at C-6 primarily influences its local environment. By following a rigorous experimental protocol and applying fundamental principles of substituent effects, researchers can confidently acquire and interpret the ¹³C NMR spectrum, ensuring the identity and purity of this vital synthetic intermediate. This guide provides the necessary theoretical framework and practical methodology to achieve this goal.

References

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v76-320

- ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) ¹³C NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_586-78-7_13cnmr.htm

- PubChem. (n.d.). 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/280563

- BenchChem. (2025). 7-Bromo-5-nitroisoquinoline. Available at: https://www.benchchem.com/product/b189721

- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0098

- ChemicalBook. (n.d.). Isoquinoline(119-65-3) ¹³C NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_119-65-3_13cnmr.htm

- SpectraBase. (n.d.). Isoquinoline. Wiley-VCH GmbH. Available at: https://spectrabase.com/spectrum/2roAQiuPUrC

- Duddeck, H. (2002). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(4), 373-380. Available at: https://www.mdpi.com/1420-3049/7/4/373

- Elguero, J., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Available at: https://www.tandfonline.com/doi/abs/10.1080/00387010.2012.693809

- Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 96(5), 335-341. Available at: https://link.springer.com/article/10.1007/BF02898492

- University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: https://www.organicdivision.org/nmr/13c-nmr-chemical-shifts/

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy

- NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available at: https://www.nmrdb.org/13c/index.shtml

- ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?Available at: https://www.researchgate.net/post/Can_anyone_help_me_to_tell_me_any_online_website_to_check_13C_NMR_prediction

- Alfa Chemistry. (n.d.). CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE. Available at: https://www.alfa-chemistry.com/cas_850197-72-7.htm

- Indian Academy of Sciences. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Available at: https://www.ias.ac.in/article/fulltext/jcsc/096/05/0335-0341

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Available at: https://www.benchchem.com/uploads/technical-guides/B190987-An-In-Depth-Technical-Guide-to-the-1H-and-13C-NMR-Spectra-of-6-Bromoquinoline.pdf

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Visualizer loader [nmrdb.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometry of 6-Bromo-5-nitroisoquinoline

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 6-bromo-5-nitroisoquinoline, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[1] Its chemical structure, featuring both a bromine atom and a nitro group, presents a unique fragmentation pattern in mass spectrometry that can be leveraged for its unambiguous identification. The molecular formula of this compound is C₉H₅BrN₂O₂[2][3], with a monoisotopic mass of approximately 251.953 Da[2][3][4].

The analysis of such compounds is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ion, followed by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1][5] This guide will focus on the expected behavior of this compound under ESI-MS/MS conditions.

Experimental Protocol: ESI-MS/MS Analysis

A robust and reproducible method for the analysis of this compound is crucial for reliable results. The following protocol outlines a self-validating system for acquiring high-quality mass spectra.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1]

Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument being used.

| Parameter | Value | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton to form the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage to ensure efficient spray and ionization without causing in-source fragmentation. |

| Drying Gas Flow | 8 - 12 L/min | To effectively desolvate the ions entering the mass spectrometer. |

| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation; temperature should be optimized to prevent thermal degradation. |

| Nebulizer Pressure | 30 - 50 psi | Ensures a stable and fine spray. |

| MS1 Scan Range | m/z 50 - 500 | To detect the protonated molecule and potential adducts. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and widely used method for fragmenting ions.[6][7] |

| Collision Gas | Argon or Nitrogen | Inert gases that provide efficient collisional activation.[6] |

| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies should be investigated to observe the full fragmentation pathway. |

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z ≈ 252.96) is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the bromine and nitro groups significantly influences these pathways.

A key characteristic to note is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments, which is a powerful tool for their identification.

The primary fragmentation pathways are expected to involve the loss of the nitro group and subsequent cleavages of the isoquinoline ring structure.

Caption: Predicted major fragmentation pathways for protonated this compound.

Loss of the Nitro Group

The most facile fragmentation is the loss of the nitro group (NO₂), which can occur in two ways:

-

Loss of a Nitro Radical (NO₂•): This results in an even-electron fragment ion at m/z 206.96. This is a common fragmentation pathway for nitroaromatic compounds.

-

Loss of Nitrous Acid (HNO₂): A more common pathway for protonated nitroaromatics involves the elimination of nitrous acid, leading to a fragment at m/z 205.95.

Fragmentation of the Brominated Isoquinoline Core

Following the loss of the nitro group, the resulting brominated isoquinoline fragment ion (m/z 205.95) will undergo further fragmentation.

-

Loss of Bromine Radical (Br•): The cleavage of the C-Br bond will result in the loss of a bromine radical, yielding an ion at m/z 126.05. The isotopic signature of bromine will be absent in this fragment.

-

Ring Cleavage: The isoquinoline ring system can undergo cleavage, often involving the loss of small neutral molecules like acetylene (C₂H₂). This would lead to a fragment at m/z 179.94.

Summary of Expected Fragment Ions

The following table summarizes the key fragment ions expected in the tandem mass spectrum of this compound.

| m/z (monoisotopic) | Proposed Formula | Neutral Loss | Comments |

| 251.953 | C₉H₅BrN₂O₂ | - | Molecular Ion (in EI-MS) |

| 252.961 | [C₉H₆BrN₂O₂]⁺ | - | Protonated Molecule [M+H]⁺ |

| 206.961 | [C₉H₆BrN]⁺ | NO₂ | Loss of nitro radical |

| 205.953 | [C₉H₅BrN]⁺ | HNO₂ | Loss of nitrous acid |

| 179.942 | [C₇H₃BrN]⁺ | C₂H₂ (from m/z 205.953) | Ring cleavage |

| 126.050 | [C₉H₆N]⁺ | Br (from m/z 205.953) | Loss of bromine radical |

Conclusion

The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, provides a wealth of structural information. By understanding the predictable fragmentation pathways, including the characteristic losses of the nitro group and the bromine atom, researchers can confidently identify and characterize this molecule in complex matrices. The presence of the bromine isotopic pattern serves as a definitive marker for bromine-containing fragments. The experimental protocol and predicted fragmentation patterns outlined in this guide provide a solid foundation for the development of robust analytical methods for this and related compounds.

References

- Kovács, D., Kuki, Á., Nagy, L., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1034-1042. [Link]

- PubChem. (n.d.). 6-Bromo-5-nitroquinoline.

- ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.

- Alchem.Pharmtech. (n.d.). CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE.

- NIST. (n.d.). Benzene, 1-bromo-3-nitro-.

- SpectraBase. (n.d.). 1-Bromo-2-nitrobenzene.

- ElectronicsAndBooks. (n.d.). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium.

- MDPI. (2020). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

- Wikipedia. (n.d.). Electrospray ionization.

- NIST. (n.d.). Benzene, 1-bromo-2-nitro-.

- NIST. (n.d.). Benzene, 1-bromo-4-nitro-.

- NIST. (n.d.). Benzene, 1-bromo-3-nitro-.

- ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation.

- Wikipedia. (n.d.). Collision-induced dissociation.

- Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Grokipedia. (n.d.). Collision-induced dissociation.

- PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- ChemRxiv. (2021). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.

- National MagLab. (n.d.). Collision-Induced Dissociation.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

Introduction: The Molecular Context of 6-Bromo-5-nitroisoquinoline

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-5-nitroisoquinoline

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a bicyclic isoquinoline core substituted with both a bromo and a nitro group, presents a unique electronic and vibrational profile. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, forming the backbone of numerous biologically active molecules.[1][2] The addition of a strong electron-withdrawing nitro group and a heavy halogen atom (bromine) further modulates its chemical properties and potential as a synthetic intermediate.